2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate
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Overview
Description
2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is a compound that features a thiophene ring, a pyrrolidine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The thiophene ring imparts electronic properties that can be useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxamide share the pyrrolidine ring structure.
Uniqueness
2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is unique due to the combination of the thiophene and pyrrolidine rings with an acetate group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[2-oxo-2-(3-thiophen-3-ylpyrrolidin-1-yl)ethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)16-7-12(15)13-4-2-10(6-13)11-3-5-17-8-11/h3,5,8,10H,2,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWDGTUFODBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)N1CCC(C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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